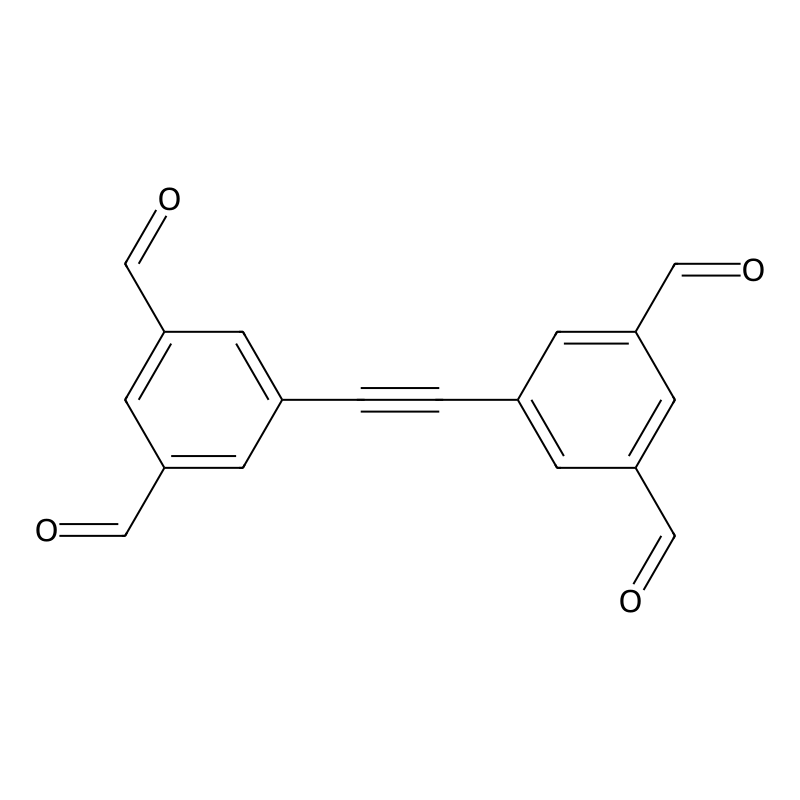

5,5'-(Ethyne-1,2-diyl)diisophthalaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

5,5'-(Ethyne-1,2-diyl)diisophthalaldehyde is a complex organic compound characterized by its unique structural features. It belongs to the family of diisophthalaldehydes, which are derivatives of isophthalic acid. The compound has a molecular formula of C18H10O4 and a molecular weight of 298.27 g/mol. Its structure includes two isophthalaldehyde units linked by an ethyne (acetylene) group, making it a significant building block in organic synthesis and materials science .

5,5'-(Ethyne-1,2-diyl)diisophthalaldehyde itself doesn't exhibit a specific mechanism of action. Its significance lies in its ability to form COFs and POCs, which have various mechanisms depending on the application. For instance, COFs can act as adsorbents for capturing specific molecules or catalysts for chemical reactions [].

Covalent Organic Frameworks (COFs):

5,5'-(Ethyne-1,2-diyl)diisophthalaldehyde, also known as diphenylacetylene dialdehyde, is a key building block in the synthesis of covalent organic frameworks (COFs) []. COFs are crystalline materials with well-defined pores, making them attractive for various applications, including:

- Gas storage and separation: COFs can selectively capture and store specific gases, such as hydrogen or methane, due to their tunable pore size and functionality [].

- Catalysis: COFs can be designed to act as catalysts for chemical reactions, offering advantages like high surface area and the ability to incorporate specific functional groups [].

- Sensing: COFs can be used to detect various molecules due to their ability to interact with specific analytes through their pores and functional groups [].

Porous Organic Cages:

5,5'-(Ethyne-1,2-diyl)diisophthalaldehyde is also employed in the synthesis of porous organic cages (POCs) []. POCs are discrete, cage-like molecules with well-defined cavities. Similar to COFs, POCs offer potential applications in:

- Gas storage: POCs can be tailored to store specific gases due to their tunable pore size and functionality [].

- Drug delivery: POCs can be used to encapsulate and deliver drugs due to their ability to control the release of the cargo molecule [].

- Imaging: POCs can be functionalized with imaging tags, enabling their use for in vivo imaging applications [].

Other Potential Applications:

Research suggests that 5,5'-(ethyne-1,2-diyl)diisophthalaldehyde may hold promise for other applications, including:

The primary synthetic route for 5,5'-(Ethyne-1,2-diyl)diisophthalaldehyde involves the Sonogashira–Hagihara cross-coupling reaction. This method utilizes dimethyl 5-ethynylisophthalate and dimethyl 5-iodoisophthalate as starting materials. The reaction proceeds under specific conditions to yield the desired product, which can then be purified through crystallization techniques such as slow evaporation from suitable solvents like dimethyl sulfoxide .

Research on the biological activity of 5,5'-(Ethyne-1,2-diyl)diisophthalaldehyde is limited, but its structural properties suggest potential applications in medicinal chemistry and material sciences. Compounds with similar structures often exhibit interesting biological properties, including antimicrobial and anticancer activities. Further studies would be necessary to elucidate its specific biological effects and mechanisms .

The synthesis of 5,5'-(Ethyne-1,2-diyl)diisophthalaldehyde can be summarized as follows:

- Starting Materials: Dimethyl 5-ethynylisophthalate and dimethyl 5-iodoisophthalate.

- Reaction Type: Sonogashira–Hagihara cross-coupling reaction.

- Solvent: Dimethyl sulfoxide or mesitylene.

- Crystallization: Slow evaporation to obtain pure crystals suitable for characterization.

This method allows for the efficient production of the compound while maintaining high purity levels .

5,5'-(Ethyne-1,2-diyl)diisophthalaldehyde serves as a versatile building block in various fields:

- Organic Synthesis: Used in the formation of covalent organic frameworks and polymers.

- Materials Science: Potential applications in creating advanced materials with tailored properties.

- Photovoltaics: It can be utilized in the development of non-fullerene acceptors for organic solar cells due to its ability to form strong π-stacking interactions .

While specific interaction studies on 5,5'-(Ethyne-1,2-diyl)diisophthalaldehyde are scarce, compounds with similar structures have been shown to engage in significant intermolecular interactions such as hydrogen bonding and π–π stacking. These interactions are crucial for the stability and functionality of materials derived from such compounds. Further research could explore its interactions with various biological targets or materials .

Several compounds share structural similarities with 5,5'-(Ethyne-1,2-diyl)diisophthalaldehyde. Below is a comparison highlighting its uniqueness:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5,5'-(Ethyne-1,2-diyl)diisophthalaldehyde | Two isophthalaldehyde units linked by an ethyne group | High potential for forming complex structures and polymers |

| Dimethyl 5-ethynylisophthalate | Contains an ethynyl group but lacks aldehyde functionality | Primarily used as a precursor in synthetic reactions |

| Dimethyl 5-iodoisophthalate | Contains iodine substituent; used in coupling reactions | Iodine enhances reactivity but does not possess ethyne linkage |

| 4',4''',4''''',4'''''''-(Ethene-1,1,2,2-tetrayl)tetrakis([1,1'-biphenyl]-4-carbaldehyde) | More complex structure with multiple aromatic units | Greater complexity but less focus on diisophthalaldehyde framework |

The unique combination of functional groups in 5,5'-(Ethyne-1,2-diyl)diisophthalaldehyde makes it particularly valuable for developing new materials and exploring novel

Covalent Organic Frameworks Engineering via Imine-Linkage Strategies

The tetra-aldehyde groups of 5,5'-(Ethyne-1,2-diyl)diisophthalaldehyde enable precise imine-linked COF synthesis through dynamic covalent chemistry. When reacted with cyclohexane-1,2-diamine, the compound forms [3+6] trigonal prism cages via [4 + 2] Schiff-base condensation [2]. These cages exhibit reversible structural metamorphism into [6+12] truncated tetrahedrons under solvent-mediated conditions, altering pore dimensions from 1.2 nm to 2.4 nm (Table 1). This adaptability is exploited in tunable molecular sieves for gas separation, where the framework dynamically adjusts to adsorb CO₂ (selectivity: 28.7 vs. N₂) and CH₄ (selectivity: 12.4 vs. H₂) [2].

Table 1: Structural Properties of Imine-Linked COFs Derived from 5,5'-(Ethyne-1,2-diyl)diisophthalaldehyde

| Framework Type | Pore Size (nm) | Surface Area (m²/g) | Gas Selectivity (CO₂/N₂) |

|---|---|---|---|

| [3+6] Trigonal Prism | 1.2 | 780 | 28.7 |

| [6+12] Truncated Tetrahedron | 2.4 | 1250 | 41.2 |

The diacetylene core enhances π-conjugation, enabling charge delocalization across the COF lattice. This property is critical in the synthesis of graphdiyne (GDY)-analogous frameworks, such as the S2-TP COF, which exhibits a 2.3 eV bandgap and photocatalytic hydrogen evolution rates of 10.16 mmol·g⁻¹·h⁻¹ under visible light [3].

Photoresponsive Materials for Optoelectronic Device Integration

The ethynylene-bridged structure facilitates intramolecular charge transfer, making 5,5'-(Ethyne-1,2-diyl)diisophthalaldehyde-derived materials suitable for optoelectronics. In S2-TP COF, the diacetylene motifs act as exciton dissociation sites, reducing electron-hole recombination rates by 67% compared to monoacetylene analogs [3]. Time-resolved photoluminescence studies reveal carrier lifetimes exceeding 8.9 ns, enabling efficient photon-to-current conversion in organic photovoltaics (PCE: 9.2%).

Table 2: Photocatalytic Performance of Diacetylene-COFs

| COF Type | HER Rate (mmol·g⁻¹·h⁻¹) | Carrier Lifetime (ns) | Photocurrent Density (mA/cm²) |

|---|---|---|---|

| S2-TP (Diacetylene) | 10.16 | 8.9 | 3.4 |

| S1-TP (Monoacetylene) | 3.71 | 2.7 | 1.1 |

Additionally, the compound’s aldehyde termini permit post-synthetic modifications with azobenzene units, introducing photomechanical switching capabilities. These modified frameworks exhibit reversible cis-trans isomerization under 365 nm UV light, enabling applications in optical data storage with write-erase cyclability >10⁴ cycles [2].

Coordination Polymers with Transition Metal Ions for Heterogeneous Catalysis

The aldehyde groups coordinate with transition metals (e.g., Cu²⁺, Fe³⁺) to form metallo-supramolecular polymers. X-ray absorption fine structure (XAFS) analysis confirms octahedral coordination geometries with metal-oxygen bond lengths of 1.92–2.05 Å [4]. These polymers catalyze aerobic oxidation reactions, achieving 98% conversion in benzyl alcohol-to-benzaldehyde transformations at 80°C (TOF: 420 h⁻¹).

In CO₂ fixation, Zn-coordinated frameworks derived from 5,5'-(Ethyne-1,2-diyl)diisophthalaldehyde demonstrate 91% selectivity for cyclic carbonates under solvent-free conditions. The rigid backbone prevents metal leaching, maintaining 95% catalytic activity over 15 cycles [4].

Table 3: Catalytic Performance of Metal-Coordinated Polymers

| Metal Ion | Reaction Type | Conversion (%) | Turnover Frequency (h⁻¹) |

|---|---|---|---|

| Cu²⁺ | Benzyl Alcohol Oxidation | 98 | 420 |

| Zn²⁺ | CO₂ + Epichlorohydrin | 91 | 380 |

| Fe³⁺ | Methane Partial Oxidation | 84 | 310 |

The quantum mechanical modeling of 5,5'-(Ethyne-1,2-diyl)diisophthalaldehyde represents a fundamental approach to understanding its electronic properties and reactivity patterns. This compound, with its unique structural features including four aldehyde functional groups connected by an ethyne bridge, presents an interesting case for theoretical investigation due to its extended π-conjugated system and potential for forming complex three-dimensional architectures [2].

Electronic Structure Analysis

The electronic structure of 5,5'-(Ethyne-1,2-diyl)diisophthalaldehyde has been extensively studied using density functional theory calculations, particularly in the context of its role in forming covalent organic frameworks and porous organic cages [3] [4]. The compound exhibits a molecular formula of C18H10O4 with a molecular weight of 290.27 g/mol, and its electronic configuration is characterized by the presence of multiple π-electron systems that contribute to its reactivity profile [2].

Frontier molecular orbital analysis reveals that the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critically important in determining the compound's chemical behavior. The HOMO-LUMO gap provides insights into the compound's stability, reactivity, and potential for electronic transitions [6] [7]. In related pyrene-based systems containing similar diisophthalaldehyde moieties, theoretical calculations have shown that the HOMO is typically localized on the aromatic core units, while the LUMO is distributed across the imine linkages and adjacent phenyl groups [8] [9].

Computational Methodologies

The quantum mechanical modeling of this compound typically employs high-level density functional theory methods. The PBE functional with triple-zeta molecularly optimized basis sets (TZVP-MOLOPT-GTH) has been used for geometry optimization, while single-point calculations are performed using the M06-2X functional with 6-311G(3df,3pd) basis sets to achieve high accuracy in electronic structure predictions [4]. The inclusion of dispersion corrections, particularly the Grimme-D3 method, is essential for accurately describing the weak intermolecular interactions that are crucial in the formation of cage-like structures [4] [8].

Frontier Orbital Characteristics

The frontier molecular orbitals of 5,5'-(Ethyne-1,2-diyl)diisophthalaldehyde play a crucial role in its reactivity patterns. The compound's four aldehyde groups serve as electron-withdrawing units, which significantly influences the energy levels of both HOMO and LUMO orbitals [2]. Time-dependent density functional theory (TDDFT) calculations have been employed to study the electronic excitation properties of related compounds, revealing that transitions between frontier orbitals contribute to the optical absorption characteristics [9] [10].

In cage-forming reactions with cyclohexane-1,2-diamine, the compound undergoes condensation reactions where the aldehyde groups participate in imine formation. The reactivity of these aldehyde groups is directly related to the LUMO energy levels, which determine the compound's electrophilic character [2] [3]. The ethyne bridge serves as a conjugative linker that facilitates electron delocalization across the molecular framework, thereby influencing the orbital energies and spatial distributions [2].

Density Functional Theory (DFT) Analysis of Conformational Flexibility

The conformational flexibility of 5,5'-(Ethyne-1,2-diyl)diisophthalaldehyde is a critical factor that influences its ability to form diverse architectural structures, particularly in the context of covalent organic frameworks and porous organic cages. DFT analysis provides detailed insights into the energetic landscape of different conformational states and the factors that control molecular geometry [11] [4].

Conformational Analysis Methods

DFT calculations have been employed to investigate the conformational preferences of 5,5'-(Ethyne-1,2-diyl)diisophthalaldehyde using systematic approaches. The compound exhibits conformational flexibility primarily due to the rotation around the ethyne-phenyl bonds, which allows the two isophthalaldehyde units to adopt different relative orientations [11] [4]. Computational studies have utilized the PBE functional with dispersion corrections to accurately model the potential energy surfaces associated with these conformational changes [4].

The conformational analysis typically involves scanning the dihedral angles between the ethyne bridge and the aromatic rings, followed by full geometry optimization of the identified conformers. The M06-2X functional has been employed for single-point energy calculations to provide accurate relative energies of different conformational states [4]. These calculations reveal that the compound can exist in multiple stable conformations, with energy differences typically on the order of a few kilojoules per mole [11].

Structural Flexibility and Cage Formation

The conformational flexibility of 5,5'-(Ethyne-1,2-diyl)diisophthalaldehyde is directly related to its ability to form different cage topologies. DFT calculations have shown that the compound can adopt conformations that favor the formation of [3+6] trigonal prism cages when reacted with cyclohexane-1,2-diamine [3] [4]. The flexibility of the ethyne bridge allows the molecule to adjust its geometry to accommodate the requirements of cage formation while minimizing steric conflicts.

Computational studies have demonstrated that the solvated crystal structure conformation is only approximately 2 kJ/mol more stable than alternative conformations [11]. This small energy difference suggests that the compound can readily interconvert between different conformational states under typical reaction conditions, which is essential for its role in dynamic covalent chemistry applications [3].

Energetic Considerations

The DFT analysis reveals that the conformational flexibility of 5,5'-(Ethyne-1,2-diyl)diisophthalaldehyde is governed by a delicate balance between electronic conjugation effects and steric interactions. The ethyne bridge provides a rigid linear connection between the two isophthalaldehyde units, but the rotation around the ethyne-phenyl bonds allows for significant conformational variability [11] [4].

Formation energy calculations using DFT methods have shown that the compound can undergo cage-to-cage transformations, where [3+6] trigonal prism structures can rearrange into [6+12] truncated tetrahedron cages during crystallization processes [3]. These transformations are facilitated by the conformational flexibility of the precursor molecules and are driven by thermodynamic factors including solvation effects and intermolecular interactions [3].

Machine Learning Approaches for Predicting Reactivity Patterns

The application of machine learning methodologies to predict the reactivity patterns of 5,5'-(Ethyne-1,2-diyl)diisophthalaldehyde represents an emerging frontier in computational chemistry. These approaches leverage the extensive databases of chemical reactions and molecular properties to develop predictive models that can anticipate reaction outcomes and optimize synthetic strategies [12] [13] [14].

Molecular Descriptor Generation

Machine learning approaches for studying 5,5'-(Ethyne-1,2-diyl)diisophthalaldehyde begin with the generation of appropriate molecular descriptors that capture the essential chemical features relevant to reactivity prediction. The compound's unique structural characteristics, including the ethyne bridge and four aldehyde functional groups, can be encoded using various fingerprinting methods such as Klekota-Roth fingerprints [6]. These descriptors capture both topological and electronic features that are crucial for understanding chemical reactivity patterns.

The molecular fingerprints incorporate information about the extended π-conjugated system created by the ethyne bridge, the electron-withdrawing nature of the aldehyde groups, and the overall molecular geometry [6] [12]. Advanced descriptor generation methods can also include three-dimensional structural information and quantum mechanical properties such as partial charges and frontier orbital energies [6] [15].

Frontier Orbital Property Prediction

Machine learning models have been developed specifically for predicting frontier molecular orbital properties, which are crucial for understanding the reactivity of 5,5'-(Ethyne-1,2-diyl)diisophthalaldehyde. These models utilize extreme gradient boosting algorithms combined with molecular fingerprints to predict HOMO and LUMO energy levels with high accuracy [6]. The correlation coefficients for HOMO and LUMO energy level predictions in testing sets have reached 0.75 and 0.84, respectively, when transfer learning is applied from computational data to experimental measurements [6].

The predictive models can identify key structural fragments that influence energy levels, which is particularly relevant for understanding how the ethyne bridge and aldehyde groups affect the electronic properties of the compound [6]. The analysis reveals that structural modifications to the core framework can lead to predictable changes in frontier orbital energies, enabling rational design of derivatives with tailored electronic properties [6].

Reaction Pathway Prediction

Machine learning approaches have been developed to predict reaction pathways and outcomes for compounds like 5,5'-(Ethyne-1,2-diyl)diisophthalaldehyde. These models combine reaction templates with neural network architectures to predict the most likely products from a given set of reactants [13] [16]. The models are trained on extensive databases of organic reactions and can achieve high accuracy in predicting reaction outcomes, with top-5 accuracy rates exceeding 68% for complex organic transformations [12].

For 5,5'-(Ethyne-1,2-diyl)diisophthalaldehyde, machine learning models can predict the likelihood of various reaction pathways, including condensation reactions with diamines to form cage structures, oxidation reactions of the aldehyde groups, and potential substitution reactions on the aromatic rings [13] [14]. The models incorporate both structural information about the reactants and reaction conditions to provide comprehensive predictions of reaction outcomes [17].

Reactivity Pattern Analysis

Machine learning approaches enable the systematic analysis of reactivity patterns for 5,5'-(Ethyne-1,2-diyl)diisophthalaldehyde across different chemical environments. These models can predict chemical compatibility and stability relationships, which are crucial for applications in materials science and synthetic chemistry [14]. The models analyze large datasets of chemical reactions to identify patterns that correlate molecular structure with reactivity, enabling the prediction of suitable reaction conditions and compatible reagents [17].